

In Vitro Efficacy of Favipiravir Against Influenza Virus: A Technical Guide

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Compound of Interest

Compound Name: *Tirfipiravir*

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Introduction

Favipiravir (also known as T-705) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses, including influenza A, B, and C viruses.^{[1][2]} Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an effective inhibitor of viral replication and a promising candidate for the treatment of influenza infections, including those caused by strains resistant to other antiviral drugs.^[3] This technical guide provides an in-depth overview of the in vitro efficacy of Favipiravir against influenza virus, detailing its quantitative antiviral activity, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Efficacy of Favipiravir Against Influenza Virus

The antiviral activity of Favipiravir has been extensively evaluated in vitro against a wide range of influenza virus strains. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Favipiravir against various influenza A and B virus subtypes, including oseltamivir-resistant strains and avian influenza viruses. The data is primarily derived from studies using Madin-Darby Canine Kidney (MDCK) cells.

Influenza Virus Strain/Subtype	Resistance Profile	EC50 (μM)	CC50 (μM) in MDCK Cells	Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)				
A/England/195/2009 (pdm09)	Oseltamivir-Sensitive	1.9 - 7.8	>1000	>128 - >526
A/Luhansk/18/2008	Oseltamivir-Resistant (H275Y)	2.93	Not Reported	Not Reported
A/New Jersey/15/2007 (seasonal)	Oseltamivir-Resistant	15.07	>1000	>66
A/Brisbane/59/2007 (seasonal)	Oseltamivir-Sensitive	17.05	>1000	>58
Influenza A (H3N2)				
A/Victoria/3/75	Not Specified	0.014 - 0.55	>2000	>3636 - >142857
A/Bethesda/956/2006	Oseltamivir & Zanamivir-Resistant	1.21	Not Reported	Not Reported
A/Florida/01/2009	Adamantane-Resistant (S31N)	0.45	Not Reported	Not Reported
Influenza A (Avian)				
A/Vietnam/HN30 408/2005 (H5N1)	Oseltamivir-Resistant (H274Y)	4.14	Not Reported	Not Reported
A/Vietnam/HN30 408/2005 (H5N1)	Oseltamivir-Resistant (N294S)	1.341	Not Reported	Not Reported

A/turkey/VA/4529 /2002 (H7N2)	Oseltamivir- Sensitive	1.53	Not Reported	Not Reported
A/New York/107/2003 (H7N2)	Adamantane- Resistant	10.2	Not Reported	Not Reported
Influenza B				
Seasonal Strains	Oseltamivir- Sensitive & Resistant	0.57 - 5.3	Not Reported	Not Reported

Note: EC50 and CC50 values can vary depending on the specific cell line, assay method, and virus strain used.

Experimental Protocols

The in vitro efficacy of Favipiravir is typically determined using a combination of cell-based assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound by measuring the reduction in viral plaque formation.

a. Cell Seeding:

- Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3×10^5 cells/mL for a 12-well plate).[\[1\]](#)
- Plates are incubated overnight at 37°C in a 5% CO2 incubator.[\[1\]](#)

b. Virus Dilution and Infection:

- On the day of the experiment, serial 10-fold dilutions of the influenza virus stock are prepared in a virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).[\[1\]](#)

- The cell monolayer is washed with phosphate-buffered saline (PBS).
- A specific volume of each virus dilution is added to the wells (e.g., 100 μ L for a 12-well plate).
[1]
- The plates are incubated for 1 hour at 37°C to allow for virus adsorption.[1]

c. Compound Treatment and Overlay:

- Following adsorption, the virus inoculum is removed.
- An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying concentrations of Favipiravir is added to each well.[1] A no-drug control is included.
- The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed.

d. Plaque Visualization and Quantification:

- The overlay medium is carefully removed.
- The cell monolayer is fixed with a solution such as 4% paraformaldehyde.
- The cells are stained with a crystal violet solution, which stains the cells but not the plaques (areas of dead or lysed cells).[4]
- The number of plaques in each well is counted, and the EC₅₀ value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-drug control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

a. Cell Seeding:

- MDCK cells are seeded in 96-well plates at a density that will form a confluent monolayer (e.g., 2.5×10^4 cells/well).[5]

- Plates are incubated overnight at 37°C in a 5% CO2 incubator.

b. Compound and Virus Addition:

- The next day, the culture medium is removed.
- Serial dilutions of Favipiravir are prepared in a suitable medium and added to the wells.
- A pre-titered amount of influenza virus (sufficient to cause >80% CPE in control wells) is then added to the wells containing the compound dilutions.[3]
- Control wells include cells only (no virus, no drug), virus only (no drug), and drug only (no virus, for cytotoxicity assessment).
- The plates are incubated at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-3 days).

c. CPE Quantification:

- Cell viability is assessed using a method such as the Neutral Red uptake assay or MTT assay (see below).
- The EC50 is determined as the concentration of Favipiravir that inhibits 50% of the virus-induced CPE.[3]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to the host cells, providing the CC50 value.

a. Cell Seeding and Compound Treatment:

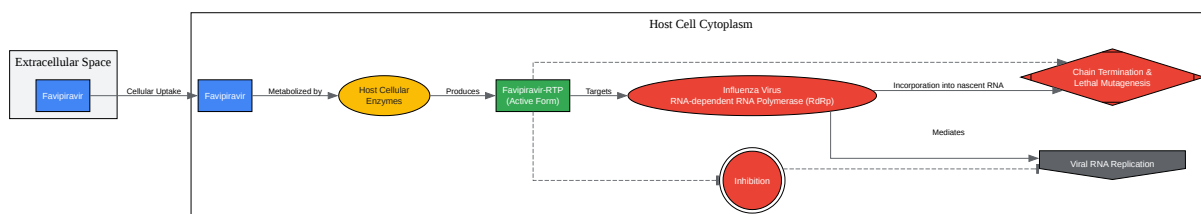
- MDCK cells are seeded in 96-well plates as described for the CPE assay.
- Serial dilutions of Favipiravir are added to the wells. No virus is added.

- The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).
- b. MTT Addition and Incubation:
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared (e.g., 5 mg/mL in PBS).
 - The culture medium is removed from the wells, and the MTT solution is added to each well.
 - The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- c. Formazan Solubilization and Absorbance Reading:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
 - The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
 - The CC50 is calculated as the concentration of Favipiravir that reduces cell viability by 50% compared to untreated control cells.

Mandatory Visualizations

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] Favipiravir-RTP acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, thereby inhibiting viral proliferation.[6]

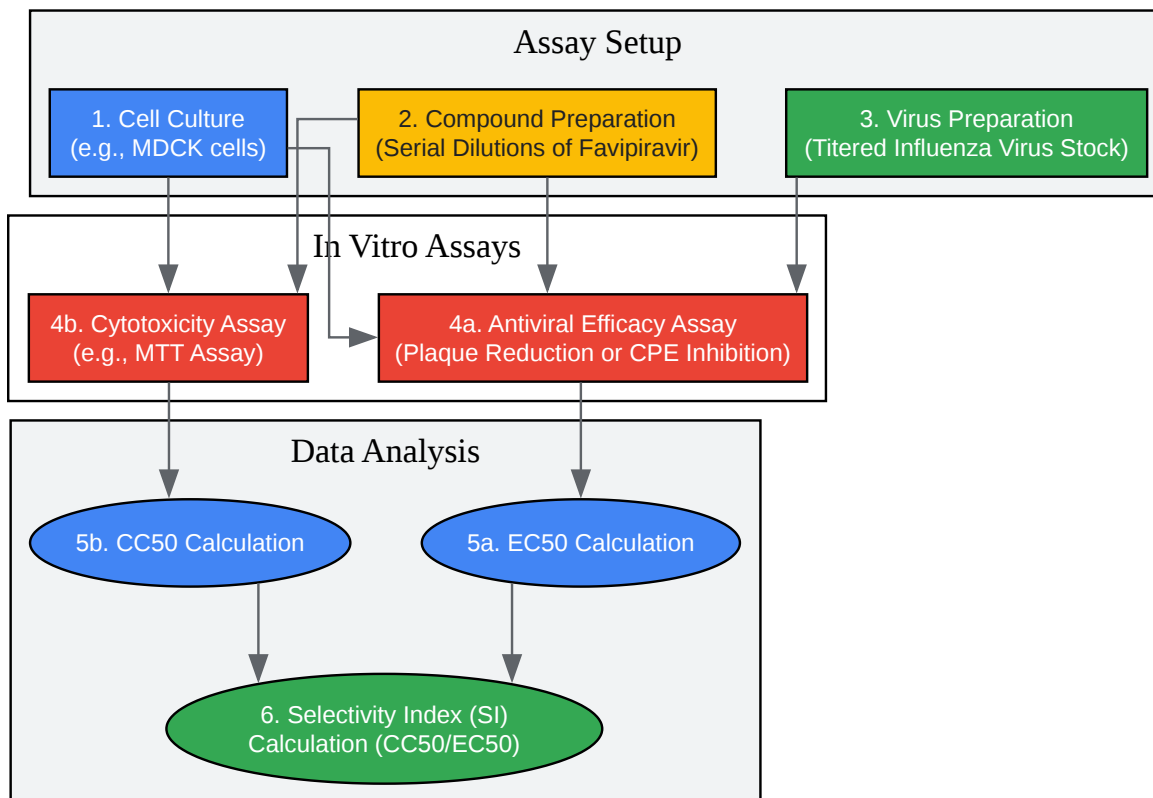


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Caption: Mechanism of action of Favipiravir against influenza virus.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like Favipiravir.



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Caption: General workflow for in vitro antiviral efficacy testing.

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